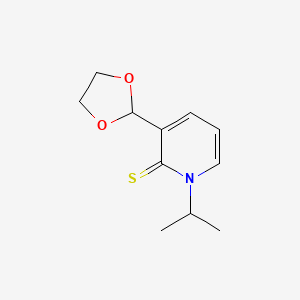
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione is a chemical compound that features a pyridine ring substituted with a dioxolane group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The dioxolane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may have applications in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione would depend on its specific application. For example, if used as a ligand in biochemical assays, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dioxolan-2-yl)pyridine-2(1H)-thione: Lacks the isopropyl group.
1-(Propan-2-yl)pyridine-2(1H)-thione: Lacks the dioxolane group.
3-(1,3-Dioxolan-2-yl)-1-(methyl)pyridine-2(1H)-thione: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both the dioxolane and isopropyl groups in 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may confer unique chemical and physical properties, such as increased stability, solubility, or reactivity, compared to similar compounds.
Eigenschaften
CAS-Nummer |
65824-07-9 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-1-propan-2-ylpyridine-2-thione |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)12-5-3-4-9(10(12)15)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3 |
InChI-Schlüssel |
SGPHQOYVHNDGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC=C(C1=S)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


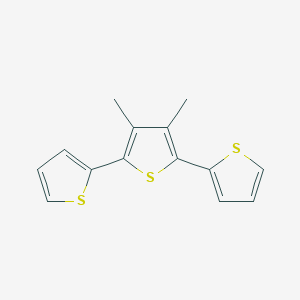


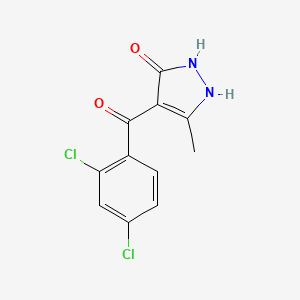
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
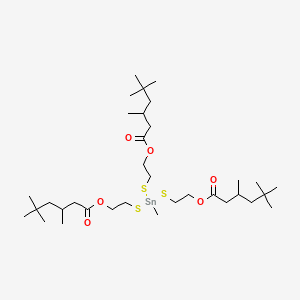
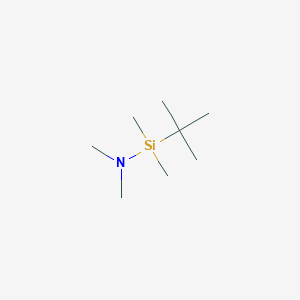
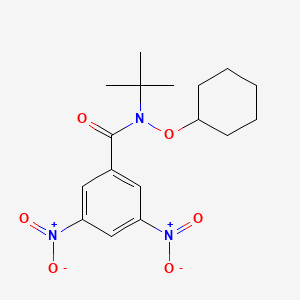

![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)


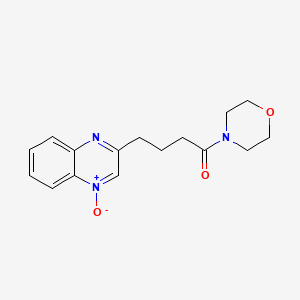
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
